molecular formula C9H9NaO4 B7780656 sodium;2-oxo-3-phenylpropanoate;hydrate

sodium;2-oxo-3-phenylpropanoate;hydrate

Cat. No.: B7780656
M. Wt: 204.15 g/mol
InChI Key: ABWVLWHPVBHFLQ-UHFFFAOYSA-M
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Description

Sodium 2-oxo-3-phenylpropanoate hydrate (CAS: 122049-54-1), also known as sodium phenylpyruvate monohydrate, is a sodium salt of the keto acid derivative of phenylalanine. Its anhydrous form (CAS: 114-76-1) is widely used in biochemical research, particularly in studies involving amino acid metabolism and cellular energy pathways . The compound features a phenyl group attached to a β-keto propanoate backbone, with a sodium counterion and water of hydration. Key physicochemical properties include a melting point of 299.1°C and a boiling point of 148.9°C . Its hydrate form enhances stability and solubility in aqueous media, making it suitable for pharmaceutical and laboratory applications .

Properties

IUPAC Name

sodium;2-oxo-3-phenylpropanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWVLWHPVBHFLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Calcium phenylpyruvate reacts with sodium carbonate or bicarbonate under inert gas (nitrogen/argon) to precipitate calcium carbonate, leaving sodium phenylpyruvate in solution:

Ca(C9H7O3)2+Na2CO32NaC9H7O3+CaCO3\text{Ca(C}9\text{H}7\text{O}3\text{)}2 + \text{Na}2\text{CO}3 \rightarrow 2\,\text{NaC}9\text{H}7\text{O}3 + \text{CaCO}3 \downarrow

The reaction is conducted in a closed autoclave or continuous flow column at ambient to slightly elevated temperatures (25–50°C). Batch processes typically use a 1:1 molar ratio of calcium phenylpyruvate to sodium carbonate, while excess sodium bicarbonate ensures complete conversion.

Process Optimization

  • Inert Atmosphere : Prevents oxidation of sensitive intermediates.

  • Temperature Control : Higher temperatures (50°C) accelerate reaction rates but risk decarboxylation.

  • Filtration and Crystallization : The precipitated calcium carbonate is removed by filtration, and the filtrate is concentrated under reduced pressure. Crystallization at 4°C yields the hydrate form.

Table 1: Ion Exchange Method Parameters

ParameterValue/Description
ReactantsCalcium phenylpyruvate, Na₂CO₃
SolventWater
Temperature25–50°C
AtmosphereN₂ or Ar
YieldNot explicitly reported
Product Purity≥95% (by NMR)

Hydrolysis of Ethyl 3-Oxo-3-Phenylpropanoate

Ethyl 3-oxo-3-phenylpropanoate (ethyl phenylpyruvate) serves as a versatile precursor. Its hydrolysis under basic conditions followed by neutralization provides an alternative route to sodium phenylpyruvate hydrate.

Saponification and Neutralization

Ethyl phenylpyruvate undergoes base-catalyzed hydrolysis (e.g., NaOH or KOH) to yield phenylpyruvic acid, which is subsequently neutralized:

C11H12O3+NaOHNaC9H7O3+C2H5OH\text{C}{11}\text{H}{12}\text{O}3 + \text{NaOH} \rightarrow \text{NaC}9\text{H}7\text{O}3 + \text{C}2\text{H}5\text{OH}

In a representative procedure, ethyl phenylpyruvate (1.0 eq) is refluxed with aqueous NaOH (2.0 eq) in ethanol/water (3:1) for 6–8 hours. The mixture is acidified to pH 2–3 with HCl to precipitate phenylpyruvic acid, which is then redissolved and neutralized with NaOH to pH 7–8. Slow evaporation yields crystalline sodium phenylpyruvate hydrate.

Yield and Scalability

  • Yield : 70–80% (based on analogous ester hydrolysis reactions).

  • Purification : Recrystallization from ethanol/water (1:2) enhances purity (>98%).

Table 2: Hydrolysis Method Conditions

ParameterValue/Description
Starting MaterialEthyl 3-oxo-3-phenylpropanoate
BaseNaOH (2.0 eq)
SolventEthanol/water (3:1)
TemperatureReflux (80°C)
Reaction Time6–8 hours
Neutralization AgentHCl → NaOH

Direct Neutralization of Phenylpyruvic Acid

While less common due to phenylpyruvic acid’s instability, direct neutralization offers a straightforward laboratory-scale method.

Procedure

Phenylpyruvic acid (1.0 eq) is dissolved in cold water (0–5°C) and treated with NaOH (1.0 eq) until pH 7.5–8.0. The solution is lyophilized to obtain the hydrate.

Challenges

  • Acid Instability : Phenylpyruvic acid readily decarboxylates at room temperature, necessitating low-temperature handling.

  • Yield : ~60% due to side reactions.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitations
Ion ExchangeHigh purity, scalableRequires calcium phenylpyruvate
Ester HydrolysisUses stable precursorMulti-step, moderate yields
Direct NeutralizationSimpleLow yield, acid instability

Chemical Reactions Analysis

Types of Reactions

sodium;2-oxo-3-phenylpropanoate;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Sodium phenylpyruvate plays a significant role in pharmaceutical research, particularly in the treatment of metabolic disorders such as Phenylketonuria (PKU). PKU is a genetic disorder characterized by the accumulation of phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase. Sodium phenylpyruvate acts as a substrate for alternative metabolic pathways, facilitating the excretion of excess phenylalanine.

Case Study: Treatment of Phenylketonuria

A study demonstrated that sodium phenylpyruvate administration led to a reduction in plasma phenylalanine levels in PKU patients. The compound's ability to divert phenylalanine metabolism through alternative pathways provides a therapeutic strategy for managing this condition .

Food Industry Applications

In the food industry, sodium phenylpyruvate is utilized as a flavor enhancer and preservative. Its properties help improve the shelf life and safety of food products.

Regulatory Insights

The Joint FAO/WHO Expert Committee on Food Additives has evaluated sodium phenylpyruvate's safety for use in food products. The findings indicate that it can be safely incorporated into various food matrices without adverse effects .

Biochemical Research

Sodium 2-oxo-3-phenylpropanoate is extensively used in biochemical research as a substrate for enzymatic studies. It aids in understanding enzyme kinetics and metabolic pathways.

Enzymatic Studies

Research has shown that sodium phenylpyruvate serves as an effective substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase. These studies are crucial for elucidating metabolic processes and developing enzyme inhibitors .

Agricultural Applications

In agriculture, sodium phenylpyruvate is being investigated for its potential to enhance plant growth and resistance to stress. Its role as a growth regulator could lead to improved crop yields.

Research Findings

Preliminary studies indicate that sodium phenylpyruvate may stimulate root development and increase plant resilience against environmental stressors, although more extensive research is needed to confirm these effects .

Cosmetic Formulations

The compound's antioxidant properties make it suitable for incorporation into cosmetic formulations aimed at reducing oxidative stress on the skin.

Cosmetic Efficacy

Research has highlighted the potential of sodium phenylpyruvate in skincare products, where it may help mitigate skin damage caused by free radicals .

Data Summary Table

Application AreaSpecific UseKey Findings
PharmaceuticalsTreatment of PKUReduces plasma phenylalanine levels in PKU patients
Food IndustryFlavor enhancer and preservativeSafe for use in food products according to WHO evaluations
Biochemical ResearchSubstrate for enzymatic studiesAids in understanding enzyme kinetics
AgricultureGrowth regulatorPotential to improve crop yields and stress resistance
CosmeticsAntioxidant propertiesMay reduce oxidative stress on skin

Mechanism of Action

The mechanism of action of sodium;2-oxo-3-phenylpropanoate;hydrate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It forms covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Potassium 2,2-Difluoro-3-oxo-3-phenylpropanoate

This potassium-substituted analogue () replaces sodium with potassium and introduces fluorine atoms at the C2 position. The fluorine atoms increase electronegativity, altering solubility and reactivity.

Calcium 2-Oxo-3-Phenylpropanoate

The calcium salt (CAS: 51828-94-5, ) exhibits lower aqueous solubility compared to the sodium derivative due to the divalent Ca²⁺ cation. This property limits its use in biological systems but may enhance stability in solid-state formulations .

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate

An ester derivative (), this compound lacks the sodium counterion, rendering it lipophilic. It is primarily used in organic synthesis rather than biomedical applications .

Methyl 2-Methyl-3-oxopropanoate

This methyl-substituted ester (CAS: 121843-31-0, ) features an aliphatic methyl group instead of a phenyl ring, reducing aromatic interactions and altering metabolic pathways .

Hydrate Forms of Sodium Salts

Sodium Maleate Hydrate

It is commonly used in buffer solutions .

L-Thyroxine Sodium Pentahydrate

This iodinated aromatic compound () demonstrates the impact of hydration on pharmaceutical stability. Its pentahydrate form ensures controlled release in thyroid hormone formulations .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name CAS Number Molecular Formula Hydration State Melting Point (°C) Solubility (Water)
Sodium 2-oxo-3-phenylpropanoate hydrate 122049-54-1 C₉H₇NaO₃·H₂O Monohydrate 299.1 High
Calcium 2-oxo-3-phenylpropanoate 51828-94-5 C₉H₆CaO₃ Anhydrous N/A Low
Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate N/A C₉H₅F₂KO₃ Anhydrous N/A Moderate
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate N/A C₁₁H₁₁FO₃ N/A N/A Insoluble

Research Findings

  • Hydration Effects: Hydrate morphology significantly impacts physical properties. Sodium phenylpyruvate’s monohydrate form improves dissolution kinetics compared to anhydrous salts, aligning with studies on hydrate-bearing sediments () .
  • Cation Influence: Sodium salts generally exhibit higher solubility than calcium counterparts due to monovalent vs. divalent ion interactions () .
  • Structural Modifications : Fluorination at the C2 position () enhances thermal stability but reduces biocompatibility, limiting biomedical applications .

Q & A

Basic Research Questions

Q. How can researchers confirm the crystalline structure and hydration state of sodium 2-oxo-3-phenylpropanoate hydrate?

  • Methodology : X-ray crystallography is the gold standard for resolving the compound’s structure. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, accounting for hydration water positions via hydrogen-bonding networks . Thermogravimetric analysis (TGA) can quantify the hydrate’s water content by measuring mass loss upon heating. Pair with powder XRD to confirm phase purity post-dehydration.

Q. What synthetic routes are available for preparing sodium 2-oxo-3-phenylpropanoate hydrate?

  • Methodology : Adapt protocols from analogous α-keto acid salts. For example, react phenylpyruvic acid with sodium hydroxide in aqueous ethanol under controlled pH (e.g., pH 8–9) to form the sodium salt. Crystallize under slow evaporation to isolate the hydrate . Monitor reaction progress via HPLC or LC-MS to detect intermediates and optimize yields.

Q. How does the compound’s solubility vary across solvents, and how can this affect experimental design?

  • Methodology : Perform solubility screening in polar solvents (water, DMSO, ethanol) using gravimetric or UV-Vis methods. For aqueous systems, adjust ionic strength (e.g., with NaCl) to mimic physiological conditions. Solubility data informs formulation for biological assays or crystallization trials .

Advanced Research Questions

Q. What are the mechanistic implications of sodium 2-oxo-3-phenylpropanoate hydrate in enzymatic inhibition studies?

  • Methodology : Investigate its potential as a competitive inhibitor for enzymes like phenylalanine hydroxylase or aminotransferases. Use kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants (Ki). Pair with molecular docking simulations to predict binding interactions at active sites, referencing structural analogs like phenylpyruvate .

Q. How can contradictions in reported biological activities (e.g., pro- vs. anti-inflammatory effects) be resolved?

  • Methodology : Conduct dose-response studies in cell models (e.g., macrophages) to identify concentration-dependent effects. Use metabolomics to track downstream pathways (e.g., phenylalanine metabolism, ROS signaling). Reconcile discrepancies by controlling variables like cell type, hydration state of the compound, and buffer composition .

Q. What strategies optimize the compound’s stability in long-term storage or under physiological conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH) to assess hydrate dehydration or oxidation. Use NMR or FTIR to monitor degradation products (e.g., phenylacetic acid). Stabilize via lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes .

Q. How does sodium 2-oxo-3-phenylpropanoate hydrate interact with plasma proteins, and what are the implications for pharmacokinetics?

  • Methodology : Employ equilibrium dialysis or surface plasmon resonance (SPR) to measure binding affinity to serum albumin. Compare with structurally related salts (e.g., calcium 2-oxo-3-phenylpropanoate) to assess cation-dependent interactions. Correlate findings with in vivo bioavailability studies .

Q. Can computational models predict the compound’s role in gas hydrate formation or crystallization kinetics?

  • Methodology : Train artificial neural networks (ANNs) on experimental data (e.g., induction times, hydrate phase boundaries) to model its behavior as a kinetic promoter or inhibitor. Validate predictions against high-pressure autoclave experiments under methane/water systems .

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